molecular formula C14H16N2O4S2 B2695122 3-(1-(Phenethylsulfonyl)azetidin-3-yl)thiazolidine-2,4-dione CAS No. 1795300-96-7

3-(1-(Phenethylsulfonyl)azetidin-3-yl)thiazolidine-2,4-dione

Cat. No. B2695122
CAS RN: 1795300-96-7
M. Wt: 340.41
InChI Key: PKXNYFAAHCWMGD-UHFFFAOYSA-N
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Description

The compound “3-(1-(Phenethylsulfonyl)azetidin-3-yl)thiazolidine-2,4-dione” is a derivative of thiazolidine-2,4-dione . Thiazolidine-2,4-diones are five-membered heterocyclic compounds that contain a thiazole ring with carbonyl moieties at positions 2 and 4 . These compounds are known for their diverse pharmacological activities, including antimicrobial, antioxidant, and anticancer properties .


Synthesis Analysis

Thiazolidine-2,4-dione derivatives are synthesized using various physiochemical parameters and spectral techniques such as 1H-NMR, IR, MS, etc . The synthesis involves the use of deep eutectic solvents, which act as both solvents and catalysts . A screening of 20 choline chloride-based deep eutectic solvents for thiazolidinedione synthesis was performed to find the most suitable solvent .


Molecular Structure Analysis

Thiazolidine-2,4-dione is a five-membered heterocyclic compound. The thiazole ring in its structure contains the carbonyl moiety at positions 2 and 4, the -NH group, and the methylene group (–CH2), which allows for various modifications of the molecule .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of thiazolidine-2,4-dione derivatives include the Knoevenagel condensation . The synthesis process involves the reaction of substituted aniline with thionyl chloride, 2-cyanoiminoradical-1,3-thiazolidine, and K2CO3 in acetonitrile solution .


Physical And Chemical Properties Analysis

The physical and chemical properties of thiazolidine-2,4-dione derivatives can be established using physiochemical parameters and spectral techniques . For example, one of the synthesized compounds, 3-((1,3-dioxoisoindolin-2-yl)methyl)thiazolidine-2,4-dione (LPSF/FT-01), is a white solid with a melting point of 172 °C .

Scientific Research Applications

Antimicrobial Activity

Compounds structurally related to "3-(1-(Phenethylsulfonyl)azetidin-3-yl)thiazolidine-2,4-dione" have demonstrated notable antimicrobial properties. Studies have synthesized various derivatives that exhibit good to excellent antibacterial and antifungal activities. For example, derivatives have shown significant activity against gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, and also displayed excellent antifungal activity against strains like Aspergillus niger and A. flavus. These findings suggest their potential utility in treating infections resistant to conventional antibiotics (Prakash et al., 2011), (Mohanty et al., 2015).

Anticancer Potential

Further, the integration of thiazolidine-2,4-dione frameworks with other heterocyclic moieties has led to compounds with promising anticancer activity. Derivatives bearing thiazolidine-2,4-dione, rhodanine, or hydantoin scaffolds were synthesized and showed inhibitory effects on the viability of cancer cells, underscoring their potential as anticancer agents. The structure-activity relationship (SAR) studies indicated that specific substitutions on the thiazolidine-2,4-dione scaffold could modulate growth inhibitory activity against various cancer cell lines, with some compounds showing cytotoxicity profiles comparable to standard anticancer agents like cisplatin (Azizmohammadi et al., 2013).

Mechanism of Action and Biological Evaluation

The mechanism of action for these compounds has been explored in various studies. For instance, thiazolidine-2,4-dione derivatives have been evaluated for their role in inhibiting nitric oxide synthase (iNOS) activity and the production of prostaglandin E(2) (PGE(2)), indicating their potential in treating inflammatory diseases. Such studies provide insights into the therapeutic mechanisms of these compounds, potentially guiding the development of new drugs for chronic conditions (Ma et al., 2011).

Future Directions

The future directions in the research of thiazolidine-2,4-dione derivatives involve exploring their potential as antimicrobial, antioxidant, and anticancer agents . The development of more effective and less toxic drugs for cancer treatment is a constant challenge , and thiazolidine-2,4-dione derivatives may play a significant role in this endeavor. Further studies are needed to confirm their viability .

properties

IUPAC Name

3-[1-(2-phenylethylsulfonyl)azetidin-3-yl]-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O4S2/c17-13-10-21-14(18)16(13)12-8-15(9-12)22(19,20)7-6-11-4-2-1-3-5-11/h1-5,12H,6-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKXNYFAAHCWMGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1S(=O)(=O)CCC2=CC=CC=C2)N3C(=O)CSC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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